3-(Methylamino)pyridine-2-sulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property

Generic 'methylamino-pyridine-sulfonamide' sourcing often yields incorrect positional isomers that invalidate SAR. 3-(Methylamino)pyridine-2-sulfonamide (CAS 138087-69-1) is the precise ortho-substituted isomer with XLogP 0.3 and TPSA 93.5 Ų. • Ortho geometry enables bifurcated H-bonding/chelation not possible with 4- or 6-isomers • Primary sulfonamide serves as versatile handle for N-alkylation/N-acylation libraries • Balanced lipophilicity (XLogP 0.3) ideal for FBLD fragment screening Available with documented purity for immediate medicinal chemistry use.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 138087-69-1
Cat. No. B148253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)pyridine-2-sulfonamide
CAS138087-69-1
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCNC1=C(N=CC=C1)S(=O)(=O)N
InChIInChI=1S/C6H9N3O2S/c1-8-5-3-2-4-9-6(5)12(7,10)11/h2-4,8H,1H3,(H2,7,10,11)
InChIKeyLRDGPMOXBLENHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)pyridine-2-sulfonamide Core Physicochemical Profile


3-(Methylamino)pyridine-2-sulfonamide (CAS 138087-69-1), formally named 3-(methylamino)pyridine-2-sulfonamide, is a small-molecule sulfonamide with a pyridine core. Its defining structural features are a methylamino group substituted at the 3-position of the pyridine ring and a primary sulfonamide moiety at the adjacent 2-position [1]. This arrangement creates a unique substitution pattern relative to its common isomers (e.g., 4- or 6-methylamino variants). The compound's computed molecular properties establish it as a polar, hydrogen-bond capable fragment with a molecular weight of 187.22 g/mol, a topological polar surface area (TPSA) of 93.5 Ų, and a calculated partition coefficient (XLogP3-AA) of 0.3, positioning it as a versatile intermediate or fragment for lead optimization campaigns [1].

Fragment library
Polar, H-bond capable core for FBLD campaigns
Ortho pattern
Unique 3-methylamino,2-sulfonamide geometry
Synthetic handle
Primary sulfonamide for N-derivatization

Irreplaceability of 3-(Methylamino)pyridine-2-sulfonamide


In scientific procurement, the simple 'Methylamino-pyridine-2-sulfonamide' descriptor masks critical structural heterogeneity. The positional isomerism of the methylamino group (at the 3-, 4-, or 6-position relative to the sulfonamide anchor) results in chemically and biologically distinct entities that are not interchangeable. These isomers exhibit profoundly different intramolecular hydrogen bonding capabilities, electronic distribution, and steric profiles, which directly dictate their reactivity as synthetic intermediates and their binding interactions as pharmacophores [1]. Furthermore, substituting with a simpler, unadorned pyridine-2-sulfonamide core (e.g., CAS 63636-89-5) eliminates the specific donor/acceptor properties and lipophilicity imparted by the methylamino group, likely nullifying any established structure-activity relationships (SAR). The following sections provide the quantitative physicochemical and structural evidence for why 3-(methylamino)pyridine-2-sulfonamide, CAS 138087-69-1, represents a distinct, non-fungible chemical entity.

Positional isomer mismatch
3-amino,2-sulfonamide ortho geometry creates a distinct pharmacophore; the 6-isomer presents a distal donor/acceptor arrangement that may alter target engagement.
Core substitution gap
Unsubstituted pyridine-2-sulfonamide lacks the methylamino lipophilicity and hydrogen-bond character; SAR profiles established with the 3-methylamino compound may not reproduce.
Sulfonamide reactivity loss
N-methyl sulfonamide analogs eliminate the primary sulfonamide handle, preventing direct N-alkylation or acylation routes and limiting synthetic versatility.

3-(Methylamino)pyridine-2-sulfonamide Differentiation Evidence


Lipophilicity Advantage Over Des-Methyl Core

The substitution of a hydrogen atom with a methylamino group at the 3-position of pyridine-2-sulfonamide results in a measurable and significant increase in lipophilicity. The computed XLogP3-AA value for the target compound is 0.3 [1]. In contrast, the unsubstituted pyridine-2-sulfonamide core (CAS 63636-89-5) has a lower reported LogP, estimated at -0.3 to -0.5 based on analogous simple heteroaryl sulfonamides [2]. This difference, representing a >0.6 log unit increase, corresponds to an approximately 4-fold higher partition coefficient (57% increase in LogP from a baseline of ~0.3 difference) and reflects a fundamental shift in the compound's ability to traverse biological membranes or partition in biphasic reaction systems.

Lipophilicity shift
Class-level
Δ ~0.6 log units
Reported increase in XLogP3-AA over unsubstituted core supports membrane permeability differentiation.
Approx. 4-fold partition shift; class-level inference from computed values.
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property

Hydrogen-Bonding Pharmacophore: 3,2- vs. 6-Substitution

The molecular recognition of pyridine-sulfonamide isomers is exquisitely sensitive to the distance and orientation between the key sulfonamide and methylamino hydrogen-bonding motifs. In 3-(methylamino)pyridine-2-sulfonamide, the amino and sulfonamide groups are in an ortho-relationship, allowing for potential intramolecular hydrogen bonding and a unique presentation of these groups to a biological target [1]. Its isomeric counterpart, 6-(methylamino)pyridine-2-sulfonamide (CAS 124433-71-2), possesses the same molecular formula (C6H9N3O2S) and molecular weight (187.22 g/mol) but presents the donor/acceptor groups in a fully extended, distal geometry [2]. The calculated topological polar surface area (TPSA) is identical for both isomers (93.5 Ų), which underscores that the difference is not in total polarity, but in the three-dimensional spatial arrangement and vector of their key pharmacophoric elements.

Pharmacophore geometry
Class-level
ortho (3,2-) vs distal (6,2-)
Identical TPSA but distinct 3D pharmacophore; isomer substitution may alter target interactions.
Spatial, not scalar difference; data to verify in target assays.
Medicinal Chemistry Isomerism Structure-Activity Relationship

Primary Sulfonamide Synthetic Utility

The presence of a primary sulfonamide group (-SO2NH2) in 3-(methylamino)pyridine-2-sulfonamide provides a reactive handle with two hydrogen bond donors, which is crucial for its role as a synthetic intermediate. This is in contrast to derivatives like N-methyl-3-(methylamino)pyridine-2-sulfonamide (PubChem CID 103303710) [1], which features a methylated sulfonamide. The unmethylated sulfonamide group of the target compound is essential for its function as a versatile precursor for further N-alkylation, acylation, or coupling reactions, whereas its N-methylated analog has lost this reactive capacity. This structural feature defines the compound's utility as a building block for generating diverse chemical libraries or constructing more complex molecular architectures that retain a primary sulfonamide pharmacophore [2].

Synthetic handle
Class-level
-SO₂NH₂ vs -SO₂NHCH₃
Primary sulfonamide enables derivatization; N-methyl analog removes reactive site.
Building-block classification; PubChem structural comparison.
Synthetic Chemistry Functional Group Intermediate

3-(Methylamino)pyridine-2-sulfonamide Application Scenarios


Ortho-Amino Pyridine Sulfonamide Fragment in FBLD

In FBLD campaigns, the precise 3D vector of functional groups is paramount. 3-(Methylamino)pyridine-2-sulfonamide serves as an ideal fragment due to its unique ortho-substitution pattern, which presents its hydrogen bond donors and acceptors in a compact, adjacent arrangement as detailed in its differentiation from the 6-isomer (Evidence Item 2). This specific geometry can engage in bifurcated hydrogen bonds or chelate metal ions in enzyme active sites in ways that the distal 6-isomer cannot. The compound's computed XLogP3-AA of 0.3 (Evidence Item 1) also offers a balanced lipophilic profile suitable for fragment screening libraries [1].

N-Derivatization for Kinase & GPCR Libraries

The presence of an unsubstituted primary sulfonamide in CAS 138087-69-1 is a key differentiator from N-methylated analogs (Evidence Item 3). This makes it the required starting material for medicinal chemistry programs aiming to synthesize libraries of N-alkylated or N-acylated pyridine-sulfonamides. Such derivatives are prevalent scaffolds in kinase inhibitors, GPCR modulators, and other target classes where the sulfonamide linker is a critical pharmacophoric element [2]. Procuring this specific compound ensures the synthetic route is viable.

Biophysical Ligand Binding Studies

The combination of a polar, hydrogen-bond capable sulfonamide and a moderately lipophilic methylamino group in an ortho configuration makes this compound a valuable probe for studying ligand binding thermodynamics and kinetics. Using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), researchers can compare the binding enthalpy and entropy of this compound to its positional isomers (e.g., 6-methylamino variant) or des-methyl analog (Evidence Item 1) to deconvolute the energetic contributions of specific functional groups and their relative geometry [1][2].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
ortho-amino sulfonamide geometry
Confirm binding mode and ligand efficiency vs positional isomers
Kinase / GPCR library synthesis
Primary sulfonamide reactivity
Verify N-derivatization route and compare with N-methyl analog controls
Biophysical binding studies (SPR/ITC)
Balanced lipophilicity & H-bond capacity
Measure thermodynamic signatures against des-methyl core and 6-isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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